

# Meta-analysis of clinical trial data for TRAP1 inhibitors including Foslinanib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Foslinanib |           |
| Cat. No.:            | B607536    | Get Quote |

# A Comparative Meta-Analysis of TRAP1 Inhibitors in Clinical Development

A detailed examination of **Foslinanib** and other emerging TRAP1-targeting cancer therapies.

This guide offers a comparative analysis of clinical and preclinical data for Tumor necrosis factor receptor-associated protein 1 (TRAP1) inhibitors, with a primary focus on **Foslinanib** (CVM-1118). TRAP1, a mitochondrial chaperone in the heat shock protein 90 (Hsp90) family, is a compelling target in oncology due to its role in promoting cancer cell survival, metabolic reprogramming, and resistance to apoptosis.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, providing a structured overview of the current landscape of TRAP1 inhibitors.

## **Performance Comparison of TRAP1 Inhibitors**

Direct head-to-head clinical trial data for TRAP1 inhibitors is not yet available. However, by consolidating findings from individual studies, we can draw objective comparisons between key compounds in development. This section focuses on **Foslinanib** and Gamitrinib, two prominent TRAP1 inhibitors that have progressed to clinical trials.

#### **Efficacy Data**

**Foslinanib** has shown promising efficacy in a Phase IIa clinical trial for advanced neuroendocrine tumors (NETs).[3][4] Gamitrinib, while earlier in clinical development with an







ongoing Phase I trial, has demonstrated potent preclinical activity across a range of cancer models.[5][6]



| Inhibitor                 | Development<br>Phase                                  | Cancer Type                                                                        | Key Efficacy<br>Findings                                                                                                                                                                                                                                                                                                                   |
|---------------------------|-------------------------------------------------------|------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Foslinanib (CVM-<br>1118) | Phase IIa                                             | Advanced<br>Neuroendocrine<br>Tumors (NETs)                                        | Median Progression- Free Survival (PFS) of 10.5 months in patients who had progressed on prior standard of care.[3] A subgroup analysis of patients receiving Foslinanib with a concurrent somatostatin analogue showed a median PFS of 22.4 months.[3] One patient with a pancreatic neuroendocrine tumor achieved a partial response.[7] |
| Preclinical               | Colon Cancer<br>(Orthotopic Xenograft)                | Significant inhibition of vasculogenic mimicry (VM) formation in a mouse model.[8] |                                                                                                                                                                                                                                                                                                                                            |
| Gamitrinib                | Phase I (ongoing)                                     | Advanced Solid<br>Tumors and<br>Lymphoma                                           | Currently recruiting patients to determine safety, tolerability, and maximum tolerated dose.[9][10]                                                                                                                                                                                                                                        |
| Preclinical               | Prostate Cancer<br>(Localized and Bone<br>Metastatic) | Inhibited tumor growth and was well-tolerated in mouse models.[5]                  |                                                                                                                                                                                                                                                                                                                                            |
| Preclinical               | Glioblastoma                                          | Demonstrated 5- to<br>10-fold greater                                              | _                                                                                                                                                                                                                                                                                                                                          |



|             |                                   | efficacy in killing<br>glioblastoma cells in<br>vitro compared to the<br>HSP90 inhibitor 17-<br>AAG.[6] |
|-------------|-----------------------------------|---------------------------------------------------------------------------------------------------------|
| Preclinical | NCI-60 Cancer Cell<br>Line Screen | Showed at least a<br>50% reduction in cell<br>growth in all 60 cell<br>lines.[6]                        |

### **Safety and Tolerability**

**Foslinanib** has demonstrated a favorable safety profile in its Phase IIa trial.[3][7] Preclinical studies for Gamitrinib also suggest good tolerability.[5][11]



| Inhibitor                 | Clinical Trial<br>(Phase)     | Key Safety and<br>Tolerability<br>Findings                                                                                                                                                                                                                                                                                                                                 | Preclinical<br>Toxicology                                                                                                                                                                                                                                   |
|---------------------------|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Foslinanib (CVM-<br>1118) | Phase IIa (Advanced<br>NETs)  | Reported to have a superior tolerability and safety profile compared to current targeted therapies.[3] The most common treatment-related adverse events (Grade ≥3) included increased ALT/AST, diarrhea, anemia, decreased neutrophil count, and tumor lysis syndrome, each occurring in 3.3% of patients.[4] No CVM-1118-related serious adverse events were reported.[4] | In an orthotopic mouse xenograft model of human colon cancer, body weight loss was observed in all tested groups, including the vehicle control, which may have been caused by tumor development.[8]                                                        |
| Gamitrinib                | Phase I (Advanced<br>Cancers) | Primary objective is to determine the safety profile, including dose-limiting toxicities and maximum tolerated dose.[9]                                                                                                                                                                                                                                                    | Systemic administration to mice was well-tolerated with no organ or tissue toxicity.[5] In Sprague-Dawley rats, the non-observed adverse effect level (NOAEL) was determined to be 1 mg/kg/dose.[12] In beagle dogs, twice- weekly IV administration for up |



to 36 days was
feasible and
unremarkable, with no
alterations in clinicalchemistry parameters,
heart function, or
tissue histology.[11]

#### **Experimental Protocols and Methodologies**

Detailed protocols are crucial for the interpretation and replication of scientific findings. This section outlines the methodologies employed in key clinical and preclinical studies of **Foslinanib** and Gamitrinib.

## Foslinanib (CVM-1118) - Phase IIa Clinical Trial (NCT03600233)

- Study Design: An open-label, single-arm study investigating the efficacy of orally administered **Foslinanib** in patients with advanced neuroendocrine tumors.[13]
- Patient Population: Patients with advanced NETs who had progressed on prior standard of care.[3]
- Intervention: Patients initially received 200 mg of CVM-1118 orally twice daily. For patients
  who tolerated this dose for at least two cycles, there was an option to increase the dose to
  300 mg twice daily.[13]
- Primary Outcome Measures: To evaluate the efficacy of CVM-1118 in patients with advanced NETs.[13]
- Secondary Outcome Measures: To assess the safety and tolerability of CVM-1118.[13]

#### **Gamitrinib - Phase I Clinical Trial (NCT04827810)**

 Study Design: A first-in-human, open-label, non-randomized, dose-escalation, and doseexpansion study.[9]



- Patient Population: Patients with advanced solid tumors or lymphoma.[10]
- Intervention: Gamitrinib is administered as a 1-hour intravenous infusion once weekly for four weeks, constituting a 28-day treatment cycle.
- Primary Outcome Measures: To determine the safety profile, including dose-limiting toxicities (DLT) and the maximum tolerated dose (MTD).[9]
- Secondary Outcome Measures: To determine the recommended Phase II dose and regimen.
   [9]

#### **Preclinical In Vivo Efficacy Studies**

- Animal Models: Studies often utilize immunodeficient mice (e.g., SCID or nude mice) bearing
  human cancer cell line xenografts or patient-derived xenografts (PDX).[14][15] For instance,
  the in vivo efficacy of Foslinanib was assessed in an orthotopic mouse xenograft model
  using the human HCT-116 colorectal cancer cell line.[8]
- Drug Administration: Administration routes are chosen to mimic clinical application.
   Foslinanib has been administered orally and intravenously in preclinical models.[8]
   Gamitrinib is typically administered intravenously.[5]
- Efficacy Assessment: Tumor growth is monitored regularly using calipers to measure tumor volume. At the end of the study, tumors are often excised and weighed.
   Immunohistochemistry and other molecular analyses may be performed on tumor tissue to assess biomarkers and target engagement.[14][16]

### **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the TRAP1 signaling pathway and a typical experimental workflow for evaluating TRAP1 inhibitors.





Click to download full resolution via product page

Caption: TRAP1 signaling pathway and points of inhibition.





Click to download full resolution via product page

Caption: General workflow for anticancer drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 3. Promising results for novel antiangiogenic agents for NETS [dailyreporter.esmo.org]
- 4. researchgate.net [researchgate.net]
- 5. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER -PMC [pmc.ncbi.nlm.nih.gov]
- 6. wistar.org [wistar.org]
- 7. TaiRx's New Drug CVM-1118 Granted Orphan Drug Designation for Pancreatic Neuroendocrine Tumors (PNETs), Securing Seven Years of Market Exclusivity in the U.S. | TaiRx, Inc. | New Drug Development [trx.com.tw]
- 8. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Facebook [cancer.gov]
- 11. Feasibility and safety of targeting mitochondria for cancer therapy preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Feasibility and safety of targeting mitochondria for cancer therapy preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. nuvisan.com [nuvisan.com]
- 15. Preclinical Oncology Services | Jackson Laboratory [jax.org]



- 16. td2inc.com [td2inc.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trial data for TRAP1 inhibitors including Foslinanib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607536#meta-analysis-of-clinical-trial-data-for-trap1-inhibitors-including-foslinanib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com